tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate
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Overview
Description
Tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a butyl chain, which is further linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazole Intermediate: The synthesis begins with the preparation of the 1-methylimidazole intermediate.
Alkylation: The imidazole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethylamino group.
Carbamate Formation: The final step involves the reaction of the alkylated imidazole with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The carbamate group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound has a similar structure but features a pyrazole ring instead of an imidazole ring.
N-(tert-butoxycarbonyl)-L-phenylalanine: Another carbamate compound used in peptide synthesis.
Uniqueness
Tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the imidazole ring makes it particularly valuable in medicinal chemistry for targeting specific biological pathways.
Properties
IUPAC Name |
tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-15(2,3)22-14(21)18-8-5-6-13(20)17-9-7-12-16-10-11-19(12)4/h10-11H,5-9H2,1-4H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXIBHAMAPVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NCCC1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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